![molecular formula C36H42O10 B1180583 Shizukaol C CAS No. 142279-41-2](/img/structure/B1180583.png)
Shizukaol C
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Overview
Description
Shizukaol C is a dimeric sesquiterpene that shows anti-HIV-1 replication activities and has significant cytotoxicities against C8166 cells .
Synthesis Analysis
The asymmetric total synthesis of Shizukaol C has been accomplished concisely in 15, 16, and 18 longest linear steps, respectively . The expeditious construction of molecular architectures was facilitated by Nelson’s catalytic asymmetric ketene–aldehyde cycloaddition, a sequence of allylic alkylation/reduction/acidic cyclization to forge a lactone, and a double aldol condensation cascade to construct the 5/6 bicyclic system .Molecular Structure Analysis
Shizukaol C has a molecular formula of C36H42O10 . The molecular weight is 634.71 g/mol . The structure of Shizukaol C was facilitated by Nelson’s catalytic asymmetric ketene–aldehyde cycloaddition .Chemical Reactions Analysis
The synthesis of Shizukaol C was achieved after a cascade involving furanyl diene formation and a Diels–Alder reaction, as well as a one-pot sequence involving furan oxidation and global deprotection .Physical And Chemical Properties Analysis
Shizukaol C has a molecular weight of 634.71 g/mol and a molecular formula of C36H42O10 .Scientific Research Applications
Anti-Inflammatory Activity
Shizukaol C has been found to have significant anti-inflammatory properties . In a study conducted on naturally occurring sesquiterpenes, eight shizukaol-type dimers, one chlorahololide-type dimer, and one sarcanolide-type dimer were isolated from the roots of Chloranthus fortunei .
During the project, it was discovered that shizukaol-type dimers can be converted into peroxidized chlorahololide-type dimers . This potential change was discovered after simulations of the changes in corresponding shizukaols showed that three peroxide products were generated .
The anti-inflammatory activity of the precursors and products was evaluated, and the products of peroxidation showed better anti-inflammatory activity . This suggests that Shizukaol C could potentially be used in the development of new anti-inflammatory drugs.
Mechanism of Action
Target of Action
Shizukaol C, a natural sesquiterpene isolated from Chloranthus multistachys, primarily targets Keap1 and Nrf2 . It also shows anti-HIV-1 replication activities in both wild-type HIV-1 and two NNRTIs-resistant strains .
Mode of Action
Shizukaol C interacts with its primary target, Keap1, by directly binding to it . This binding induces the nuclear translocation of Nrf2 . The activation of Nrf2 then upregulates the expression of glutathione-S-transferase pi (GSTpi) . This process inhibits the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB)/p65, which is dependent on the Shizukaol C-mediated GSTpi expression .
Biochemical Pathways
The primary biochemical pathway affected by Shizukaol C is the Keap1-Nrf2-GSTpi pathway . Activation of this pathway leads to the inhibition of the downstream JNK-NF-κB/p65 activation . This results in the suppression of adhesion molecule expression and the adhesion of bone marrow-derived macrophages (BMDM) in vascular smooth muscle cells (VSMC) .
Result of Action
Shizukaol C exerts anti-inflammatory effects in TMAO-treated VSMC . It significantly suppresses TMAO-induced adhesion molecule expression and the adhesion of BMDM in VSMC . In vivo experiments have shown that Shizukaol C elevates the expression level of GSTpi in carotid arteries and alleviates TMAO-induced vascular inflammation .
Safety and Hazards
When handling Shizukaol C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The promising bioactivities and synthetic challenges arising from Shizukaol C have initiated a significant interest to synthetic chemists . The synthetic approach opens up practical avenues for the total syntheses of the intriguing Chloranthaceae family members, as well as the understanding of their relevant biological action in nature .
properties
IUPAC Name |
[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-9,21-dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O10/c1-7-14(2)30(40)45-13-35(43)22-10-21(22)33(4)23(35)11-20-18(12-37)32(42)46-36(20)24(33)9-17-16-8-19(16)34(5)26(17)27(36)25(28(38)29(34)39)15(3)31(41)44-6/h7,16,19,21-24,27,29,37,39,43H,8-13H2,1-6H3/b14-7+,25-15-/t16-,19-,21-,22+,23-,24+,27+,29+,33+,34+,35+,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKIOCIPCJDWMT-ADSFGAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)CO)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)CO)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Shizukaol C |
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